molecular formula C10H14N2O4S B5739527 methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate

methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate

Cat. No. B5739527
M. Wt: 258.30 g/mol
InChI Key: YJZCKHQAVBGVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis. MSB has been found to possess several properties that make it an attractive compound for various applications, including its ability to act as a nucleophile and its high solubility in organic solvents.

Mechanism of Action

The mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is not fully understood, but it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate in lab experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory setting. It is also a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate does have some limitations, including its toxicity and the need for specialized equipment and training to handle it safely.

Future Directions

There are several future directions for research involving methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate, including its use in the development of new drugs for the treatment of various diseases. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been found to have potential as a fluorescent probe for the detection of biological molecules, making it an attractive compound for use in imaging studies. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate and its potential applications in the field of chemical biology.
Conclusion:
In conclusion, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is a versatile compound that has found widespread use in scientific research. Its ability to act as a nucleophile and its high solubility in organic solvents make it an attractive reagent for various applications, including drug discovery and organic synthesis. While there are some limitations to its use, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has shown great promise in the field of scientific research, and further studies are needed to fully understand its potential applications.

Scientific Research Applications

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. It has been found to be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been used in the synthesis of complex organic molecules, making it an essential reagent in the field of organic chemistry.

properties

IUPAC Name

methyl 4-(dimethylsulfamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)11-9-6-4-8(5-7-9)10(13)16-3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZCKHQAVBGVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate

Synthesis routes and methods

Procedure details

To a solution of 8.5 g of methyl 4-aminobenzoate 13 and 43 ml of pyridine is added 12.1 g of dimethylsulfamoyl chloride, and the mixture is stirred at 50° C. for 2 hours. The reaction mixture to which is added ice-water is acidified with 6N hydrochloric acid and extracted with methylene chloride. The organic layer is washed with water, dried, and concentrated under reduced pressure. The residue is washed with ether-isopropyl ether to give 9.5 g (yield: 65.4%) of methyl 4-(dimethylaminosulfonyl)aminobenzoate 14.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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